2-[5-(4-Nitrophenyl)-2H-1,2,4-triazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles. The nitrophenyl group is introduced via nitration of an aromatic precursor, followed by coupling with the triazole intermediate. The final step involves the attachment of the pyridinylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The pyridinylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
- **2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Uniqueness
2-[3-(4-NITROPHENYL)-1H-1,2,4-TRIAZOL-5-YL]-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to the specific positioning of the nitrophenyl and pyridinylmethyl groups, which can influence its chemical reactivity and biological activity. This compound’s structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.
Properties
Molecular Formula |
C16H14N6O3 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14N6O3/c23-15(18-10-11-2-1-7-17-9-11)8-14-19-16(21-20-14)12-3-5-13(6-4-12)22(24)25/h1-7,9H,8,10H2,(H,18,23)(H,19,20,21) |
InChI Key |
KJJJNCVOHVVIHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=NC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.